B1576562 Galleria defensin

Galleria defensin

Cat. No.: B1576562
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galleria defensin is a cationic antimicrobial peptide (AMP) derived from the hemolymph of Galleria mellonella larvae (greater wax moth). It is a critical component of the insect's innate immune system, produced in response to bacterial or fungal infections. Structurally, this compound is stabilized by three disulfide bonds formed by six conserved cysteine residues, a hallmark of the defensin family. It exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria like Legionella dumoffii, by disrupting cell membrane integrity and inducing intracellular damage .

Key properties of this compound include:

  • Molecular Weight: ~4 kDa (30–72 amino acid residues) .
  • Mechanism: Binds to anionic bacterial membranes via electrostatic interactions, leading to pore formation, cytoplasmic leakage, and cell death .
  • Expression: Induced upon immune challenge; purified via methanol extraction and C18 column chromatography .

Properties

bioactivity

Antibacterial

sequence

DTLIGSCVWGATNYTSDCNAECKRRGYKGGHCGSFLNVNCWCE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Galleria defensin shares functional and structural similarities with other AMPs but also exhibits unique features. Below is a comparative analysis with human β-defensins, cecropins, and apolipophorin III (apoLp-III):

Table 1: Structural and Functional Comparison of this compound with Other Antimicrobial Peptides/Proteins

Compound Source Structure Molecular Weight Key Targets Effective Concentration Mechanism of Action
This compound Galleria mellonella 3 disulfide bonds, β-sheet-rich ~4 kDa Gram-negative bacteria 40 μg/mL Membrane disruption, intracellular vacuolation
Human β-defensin-3 Humans αβββ scaffold, 6 cysteines ~5 kDa Gram-negative bacteria 10–50 μg/mL Membrane permeabilization, immunomodulation
Cecropin A Hyalophora cecropia α-helical, linear ~4 kDa Gram-negative bacteria 5–20 μg/mL Membrane lysis via amphipathic helix
ApoLp-III Galleria mellonella Lipid-binding protein, α-helical ~18 kDa Gram-negative bacteria 0.4 mg/mL Enhances defensin activity, binds LPS

Key Findings from Comparative Studies

Potency Against Legionella :

  • This compound (40 μg/mL) reduces L. dumoffii survival by 30%, while apoLp-III (0.4 mg/mL) achieves similar efficacy. However, their combined use or supplementation with choline increases activity by 3.8-fold, suggesting synergistic effects .
  • Human β-defensin-3 (hBD-3) shows higher intrinsic potency (10 μg/mL) but is less effective against Legionella due to bacterial resistance mechanisms targeting eukaryotic AMPs .

Structural Determinants of Activity :

  • Unlike cecropins (α-helical), this compound relies on disulfide bonds for stability, enabling resistance to proteolytic degradation in hostile environments .
  • ApoLp-III lacks direct bactericidal activity but potentiates defensin function by binding to lipopolysaccharides (LPS), facilitating defensin insertion into membranes .

Mechanistic Differences: this compound: Induces irreversible cell wall damage and intracellular vacuolation in L. dumoffii (Figure 4G–K) . Cecropins: Cause rapid lysis via helix insertion into membranes .

Role of Choline: Choline supplementation in bacterial culture media enhances this compound’s activity by modifying membrane phosphatidylcholine content, increasing peptide accessibility .

Table 2: Advantages and Limitations of this compound vs. Other AMPs

Compound Advantages Limitations
This compound Synergy with apoLp-III, choline-enhanced activity Moderate standalone potency (~30% kill rate)
hBD-3 High intrinsic potency, immunomodulatory roles Susceptible to bacterial resistance mechanisms
Cecropin A Rapid bactericidal action Proteolytic instability in vivo
ApoLp-III Enhances defensin efficacy No direct antimicrobial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.